molecular formula C7H13NO3 B13823006 Butanoic acid, 2-(aminocarbonyl)-2-ethyl- CAS No. 4431-54-3

Butanoic acid, 2-(aminocarbonyl)-2-ethyl-

Cat. No.: B13823006
CAS No.: 4431-54-3
M. Wt: 159.18 g/mol
InChI Key: ZFQTUMHIWMHIFF-UHFFFAOYSA-N
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Description

Butanoic acid, 2-(aminocarbonyl)-2-ethyl-, also known as 2-(aminocarbonyl)-2-ethylbutanoic acid, is an organic compound belonging to the class of carboxylic acids. This compound is characterized by the presence of a carboxyl group (-COOH) and an aminocarbonyl group (-CONH2) attached to the same carbon atom. It is a derivative of butanoic acid, which is a short-chain fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(aminocarbonyl)-2-ethyl- can be achieved through various synthetic routes. One common method involves the reaction of ethyl butanoate with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 2-(aminocarbonyl)-2-ethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(aminocarbonyl)-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the aminocarbonyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl or aminocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-(aminocarbonyl)-2-ethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of butanoic acid, 2-(aminocarbonyl)-2-ethyl- involves its interaction with specific molecular targets and pathways. The carboxyl and aminocarbonyl groups can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simple carboxylic acid with a four-carbon chain.

    2-Aminobutanoic acid: Contains an amino group attached to the second carbon of butanoic acid.

    2-Ethylbutanoic acid: A derivative of butanoic acid with an ethyl group attached to the second carbon.

Uniqueness

Butanoic acid, 2-(aminocarbonyl)-2-ethyl- is unique due to the presence of both an aminocarbonyl group and an ethyl group on the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-carbamoyl-2-ethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQTUMHIWMHIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300048
Record name Butanoic acid, 2-(aminocarbonyl)-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4431-54-3
Record name Butanoic acid, 2-(aminocarbonyl)-2-ethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-(aminocarbonyl)-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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